N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine
Description
N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine is a modified amino acid derivative featuring dual protective groups:
- Benzyloxycarbonyl (Z) group: Attached to the α-amino group of L-histidine, this group enhances stability during synthetic processes by preventing unwanted side reactions .
Molecular Formula: C₁₉H₂₅N₃O₅ (inferred from structurally related compounds in ).
Properties
CAS No. |
77205-69-7 |
|---|---|
Molecular Formula |
C19H23N3O6 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(2S)-3-[1-(2-methylpropoxycarbonyl)imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H23N3O6/c1-13(2)10-28-19(26)22-9-15(20-12-22)8-16(17(23)24)21-18(25)27-11-14-6-4-3-5-7-14/h3-7,9,12-13,16H,8,10-11H2,1-2H3,(H,21,25)(H,23,24)/t16-/m0/s1 |
InChI Key |
SMAHLDNEHHWVLI-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)COC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)COC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid typically involves multiple steps, including the protection of functional groups, formation of the imidazole ring, and coupling reactions. One common approach is to start with a protected amino acid derivative, followed by the introduction of the benzyloxycarbonyl and isobutoxycarbonyl groups under specific reaction conditions. The final product is obtained through purification techniques such as chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl and isobutoxycarbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazole compounds. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxycarbonyl and isobutoxycarbonyl groups can modulate the compound’s binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. These molecular interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs:
Key Comparative Insights
Protective Group Strategies
- Z vs. Boc : The benzyloxycarbonyl (Z) group (used in the target compound) is less stable under acidic conditions compared to tert-butoxycarbonyl (Boc), which requires stronger acids (e.g., TFA) for cleavage .
- Imidazole Modifications : The 2-methylpropoxycarbonyl group in the target compound may offer better solubility in organic solvents compared to the benzyloxymethyl (BOM) group in Boc-His(BOM)-OH, which is hydrophilic due to the ether linkage .
Physicochemical Properties
- Solubility : While direct data is absent, the 2-methylpropoxycarbonyl group’s branched alkyl chain likely improves lipid solubility compared to polar groups like dinitrophenyl .
Biological Activity
N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C21H26N4O5
- Molecular Weight : 414.46 g/mol
- CAS Number : 5287667
This compound functions primarily as a peptidomimetic compound. Its structure allows it to interact with various biological targets, including enzymes and receptors involved in disease processes.
Key Mechanisms:
- Protease Inhibition : It has been shown to inhibit certain proteases, which are critical for the lifecycle of viruses such as Hepatitis C Virus (HCV). This inhibition can interfere with viral replication and may provide therapeutic benefits in antiviral treatments .
- Cellular Signaling Modulation : The compound may influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis. This is particularly relevant in cancer research where modulation of signaling pathways can lead to therapeutic strategies .
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
Antiviral Activity
In studies focusing on HCV, the compound demonstrated significant antiviral effects by inhibiting NS3 protease activity, which is essential for viral replication. This suggests potential use as a therapeutic agent for treating HCV infections .
Anticancer Potential
Preliminary studies have indicated that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The ability to modulate protease activity could also play a role in cancer progression and metastasis .
Research Findings and Case Studies
Several studies have been conducted to evaluate the effectiveness and safety of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
